molecular formula C8H11N3O3 B11899525 (R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione CAS No. 554451-15-9

(R)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione

Cat. No.: B11899525
CAS No.: 554451-15-9
M. Wt: 197.19 g/mol
InChI Key: UUKXDTRXHNPFEM-SCSAIBSYSA-N
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Description

®-2-Amino-7,9-diazaspiro[45]decane-6,8,10-trione is a complex organic compound characterized by its unique spirocyclic structure This compound contains a spiro linkage between two nitrogen-containing rings, making it a member of the spirocyclic family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diamine and a diketone, the reaction can proceed through a series of condensation and cyclization steps to form the spirocyclic structure. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters are crucial for scaling up the synthesis while maintaining the desired stereochemistry and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of ®-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Properties

CAS No.

554451-15-9

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

(3R)-3-amino-7,9-diazaspiro[4.5]decane-6,8,10-trione

InChI

InChI=1S/C8H11N3O3/c9-4-1-2-8(3-4)5(12)10-7(14)11-6(8)13/h4H,1-3,9H2,(H2,10,11,12,13,14)/t4-/m1/s1

InChI Key

UUKXDTRXHNPFEM-SCSAIBSYSA-N

Isomeric SMILES

C1CC2(C[C@@H]1N)C(=O)NC(=O)NC2=O

Canonical SMILES

C1CC2(CC1N)C(=O)NC(=O)NC2=O

Origin of Product

United States

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